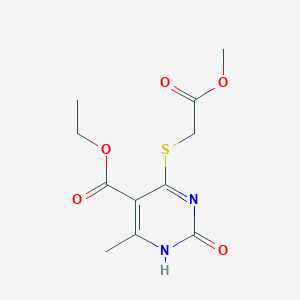

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-4-18-10(15)8-6(2)12-11(16)13-9(8)19-5-7(14)17-3/h4-5H2,1-3H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVBTZRTCKPYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea, followed by alkylation with 2-methoxy-2-oxoethyl chloride. The reaction conditions often require the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1. Antimicrobial Potential

Research indicates that compounds with similar structural frameworks to ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against various pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | Moderate | |

| Fungi | Low |

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were tested against a panel of bacteria and fungi. The results indicated that certain modifications enhanced antimicrobial activity, suggesting that this compound could be optimized for similar effects.

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to known cytotoxic agents. The mechanisms through which it may exert its effects include:

- Enzyme Inhibition : Targeting metabolic pathways critical for cancer cell survival.

- DNA Interaction : Potential intercalation into DNA, disrupting replication processes.

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of key metabolic enzymes | |

| DNA Intercalation | Disruption of DNA replication | |

| ROS Generation | Induction of oxidative stress leading to apoptosis |

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that similar pyrimidine derivatives induce apoptosis in various cancer cell lines. For instance, a study published in Cancer Research highlighted the efficacy of thiazole and pyrimidine derivatives in inhibiting tumor growth through apoptosis induction.

Comparative Analysis with Related Compounds

To further understand the biological activities of this compound, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|

| Ethyl 4-(thiazolyl)-6-methylpyrimidine | Positive | High | Enzyme Inhibition |

| Ethyl 6-(benzothiazolyl)-pyrimidine | Moderate | Moderate | DNA Intercalation |

| Ethyl 4-(oxazolyl)-pyrimidine | Low | High | ROS Generation |

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Notes:

- Fluorophenyl and cyanophenyl derivatives (e.g., ) exhibit higher melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Pharmacological and Functional Comparisons

- Enzyme Inhibition : Methyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-THP-5-carboxylate () shows IC₅₀ = 73.6 µM against thymidine phosphorylase, a target in cancer therapy. The thioether group in the target compound may similarly modulate enzyme binding via sulfur-mediated interactions .

- Antitumor Activity : Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-THP-5-carboxylate () demonstrates moderate cytotoxicity (IC₅₀ ~ 50 µM) in MCF-7 cells. The methoxy-oxoethylthio substituent could enhance cellular uptake or target specificity .

- Antibacterial Effects : Dihydropyrimidines with electron-withdrawing groups (e.g., bromo, nitro) exhibit stronger antibacterial activity. The target compound’s thioether group may synergize with the 2-oxo moiety for microbial target inhibition .

Biological Activity

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. The compound features a dihydropyrimidine core, which is characteristic of many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₆S₂ |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 899727-19-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiviral and Antibacterial Properties

Research has indicated that compounds with a dihydropyrimidine core exhibit significant antiviral and antibacterial activities. For instance, derivatives of dihydropyrimidines have shown effectiveness against various pathogens due to their ability to inhibit viral replication and bacterial growth. A study highlighted that certain Biginelli-type pyrimidines demonstrate potent antiviral effects, which may extend to the compound due to structural similarities .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in various studies. Compounds derived from similar structures have been shown to scavenge free radicals effectively. For example, in a study assessing the antioxidant activity of Biginelli-type pyrimidines, some compounds exhibited IC50 values as low as 0.6 mg/mL for free radical scavenging .

Antihypertensive Effects

Dihydropyrimidines are also known for their antihypertensive properties. Several studies have reported that these compounds can act as calcium channel blockers, which help in lowering blood pressure by relaxing blood vessels. This mechanism is crucial in managing hypertension and preventing cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Intramolecular Hydrogen Bonding : The presence of intramolecular hydrogen bonds within the dihydropyrimidine structure enhances stability and may influence biological activity by affecting how the molecule interacts with biological targets .

- Calcium Channel Modulation : By acting on calcium channels, this compound may help regulate vascular tone and cardiac function, making it beneficial for cardiovascular health .

- Radical Scavenging : The ability to donate electrons allows this compound to neutralize free radicals, thereby protecting cells from oxidative stress .

Case Studies

Several case studies have documented the pharmacological effects of related dihydropyrimidine compounds:

- Antiviral Study : A study on Biginelli derivatives demonstrated significant antiviral activity against influenza viruses, suggesting potential applications in treating viral infections .

- Antioxidant Evaluation : Another investigation reported that specific derivatives exhibited strong antioxidant capabilities, with implications for preventing oxidative damage in various diseases .

- Hypertension Management : Clinical trials involving dihydropyrimidine derivatives indicated their effectiveness in reducing systolic and diastolic blood pressure in hypertensive patients .

Q & A

Basic Research Question

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII CCD) determines absolute configuration. Refinement via SHELXL (R factors: 0.034–0.050) confirms bond lengths/angles (e.g., C–C: 0.002–0.004 Å) .

- NMR Spectroscopy : Key signals include:

Advanced Consideration : Disorder in crystal structures (e.g., rotational isomers) requires mixed refinement models. Hydrogen atoms are often placed using riding models (C–H = 0.93–0.98 Å) .

How do ring puckering and conformation influence the compound’s reactivity?

Advanced Research Question

- Conformational Analysis : The dihydropyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) due to steric hindrance from substituents .

- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) to compare with related structures. For example, q values >0.5 Å indicate significant non-planarity .

- Impact on Reactivity : Puckered rings may hinder nucleophilic attack at the carbonyl group, altering reactivity in derivatization reactions .

What intermolecular interactions govern crystal packing, and how do they vary with substituents?

Advanced Research Question

- Hydrogen Bonding : N–H···O bonds (2.8–3.0 Å) form R₂²(8) motifs, linking molecules into chains (e.g., along [010] in bromophenyl analogs) .

- π-π Stacking : Aryl substituents (e.g., phenyl, pyrazole) create dihedral angles of 43–81° with the pyrimidine ring, influencing packing density .

- Substituent Effects : Electron-withdrawing groups (e.g., –CN, –Br) enhance hydrogen-bond strength, while bulky groups (e.g., trimethoxybenzylidene) reduce symmetry .

How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Advanced Research Question

- Pharmacological Data : Analogues with fluorophenyl (4a) and nitrophenyl (4d) substituents show antitubercular activity (MIC: <10 µg/mL) due to enhanced lipophilicity and target binding .

- Methodology :

- Optimization : Introduce –CF₃ or –SO₂Me groups to improve metabolic stability without compromising solubility .

How should researchers resolve contradictions in reported bioactivity data?

Advanced Research Question

- Case Study : Discrepancies in antitubercular activity may arise from:

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.